molecular formula C16H20N4O2 B14473599 1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene CAS No. 65842-51-5

1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene

Cat. No.: B14473599
CAS No.: 65842-51-5
M. Wt: 300.36 g/mol
InChI Key: VQJNGBNJEVRNQW-UHFFFAOYSA-N
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Description

1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene is an organic compound with a unique structure that features two methoxyphenyl groups and a tetraazene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene typically involves the reaction of 2-methoxyphenylhydrazine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. In medicinal applications, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene is unique due to the presence of both methoxy groups and a tetraazene core, which imparts distinct chemical and physical properties.

Properties

CAS No.

65842-51-5

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

2-methoxy-N-[(2-methoxy-N-methylanilino)diazenyl]-N-methylaniline

InChI

InChI=1S/C16H20N4O2/c1-19(13-9-5-7-11-15(13)21-3)17-18-20(2)14-10-6-8-12-16(14)22-4/h5-12H,1-4H3

InChI Key

VQJNGBNJEVRNQW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1OC)N=NN(C)C2=CC=CC=C2OC

Origin of Product

United States

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